8-Methoxy-1,4-dioxaspiro[4.5]decane is classified as:
The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane typically involves the following steps:
The molecular structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane can be described as follows:
InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3
.8-Methoxy-1,4-dioxaspiro[4.5]decane can participate in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action of 8-Methoxy-1,4-dioxaspiro[4.5]decane involves its interaction with biological targets such as enzymes or receptors:
8-Methoxy-1,4-dioxaspiro[4.5]decane has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: